4-Bromo-1-methyl-2-nitro-1h-imidazole
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Overview
Description
4-Bromo-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole typically involves the bromination of 1-methyl-2-nitroimidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted imidazoles.
Reduction: Formation of 4-bromo-1-methyl-2-amino-1H-imidazole.
Oxidation: Formation of 4-bromo-1-carboxy-2-nitro-1H-imidazole.
Scientific Research Applications
4-Bromo-1-methyl-2-nitro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-2-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The bromine and methyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-imidazole
- 1-Methyl-2-nitro-1H-imidazole
- 2-Bromo-4-nitro-1H-imidazole
Uniqueness
4-Bromo-1-methyl-2-nitro-1H-imidazole is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-1-methyl-2-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBYDLKQWOUNMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559319 |
Source
|
Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121816-79-3 |
Source
|
Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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